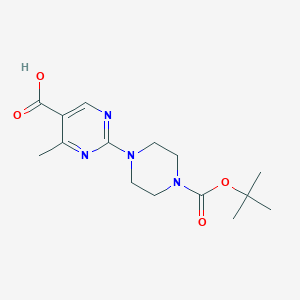

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyrimidine-5-carboxylic acid

Description

This compound (CAS: Not explicitly provided in evidence; structurally related to QD-9828 ) is a pyrimidine derivative featuring a tert-butoxycarbonyl (Boc)-protected piperazine moiety at position 2, a methyl group at position 4, and a carboxylic acid at position 5. The Boc group serves as a temporary protecting group for the secondary amine in piperazine, enabling selective deprotection during multi-step syntheses. The methyl substituent enhances hydrophobicity, while the carboxylic acid contributes to polarity and hydrogen-bonding capacity. This compound is primarily utilized as a versatile intermediate in drug discovery, particularly for kinase inhibitors and protease-targeted therapies .

Properties

IUPAC Name |

4-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4/c1-10-11(12(20)21)9-16-13(17-10)18-5-7-19(8-6-18)14(22)23-15(2,3)4/h9H,5-8H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVBNZQHNITELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylpyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a piperazine moiety, which is known for its diverse pharmacological properties, including antitumor and neuroprotective effects. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

- Molecular Formula : C17H26N4O4

- Molecular Weight : 350.4 g/mol

- CAS Number : 1150163-72-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperazine ring can facilitate binding to receptors or enzymes involved in critical pathways such as cell proliferation and apoptosis.

Antitumor Activity

Research has indicated that compounds containing piperazine derivatives can exhibit significant antitumor activity. For instance, studies involving similar piperazine-based compounds have shown efficacy against various cancer cell lines, including leukemia and solid tumors. A comparative study highlighted that modifications on the piperazine structure can enhance the potency against specific cancer types .

Study 1: Antitumor Efficacy

In a study evaluating the antitumor properties of piperazine derivatives, it was found that certain modifications led to enhanced inhibition of ribonucleoside diphosphate reductase, an enzyme critical for DNA synthesis in rapidly dividing cells. The tested compounds exhibited IC50 values in the low micromolar range against various cancer cell lines .

Study 2: Neuroprotection in Alzheimer's Models

A related compound demonstrated protective effects against Aβ-induced cytotoxicity in astrocytes. The study reported a significant reduction in TNF-α levels and free radicals, indicating a potential mechanism for neuroprotection . While this specific compound was not this compound, the findings suggest that similar structures may confer protective benefits.

Data Summary

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among analogs include:

- Substituents on the pyrimidine ring : Methyl, carboxylic acid, or carboxamide groups at different positions.

- Piperazine modifications : Boc protection, morpholine-carbonyl, or benzoyl substitutions.

- Bioisosteric replacements : Tetrazole groups replacing carboxylic acids.

Physicochemical Properties

The table below summarizes critical properties of the target compound and its analogs:

*logP values estimated using fragment-based methods.

Key Observations

Impact of Methyl Substitution :

- The 4-methyl group in the target compound increases hydrophobicity (logP ~1.8 vs. ~1.2 for QD-9828) and may enhance membrane permeability compared to unmethylated analogs. However, this reduces aqueous solubility slightly .

Carboxylic Acid vs. Tetrazole :

- The tetrazole in acts as a bioisostere for carboxylic acid, offering metabolic stability and similar acidity (pKa ~4.9 vs. ~2.5 for COOH). This makes tetrazole-containing analogs preferable in orally administered drugs .

Piperazine Modifications: Boc-protected piperazine (target compound) is ideal for synthetic intermediates, as the Boc group is easily removed under mild acidic conditions.

Molecular Weight and Applications :

- Smaller analogs like 2-(4-Boc-piperazin-1-yl)acetic acid (MW 244.28) are used in peptide synthesis due to their solubility and ease of conjugation . Larger derivatives (e.g., , MW 546.62) are tailored for specific biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.